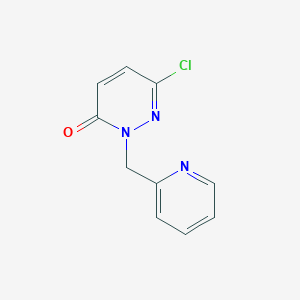

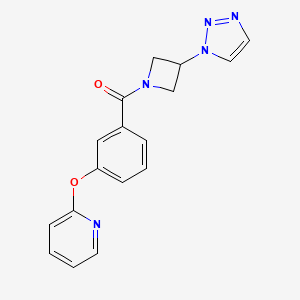

6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family of compounds. It is a highly versatile molecule due to its unique chemical structure and properties, which make it an ideal candidate for a variety of applications in medicinal chemistry.

Scientific Research Applications

Antimicrobial and Antioxidant Activity

- A study explored the synthesis of novel pyridine and fused pyridine derivatives, including 6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one, and evaluated their antimicrobial and antioxidant activities (Flefel et al., 2018).

Corrosion Inhibition

- Investigations have been conducted on pyridazine derivatives as corrosion inhibitors for mild steel in acidic environments. These studies highlight the chemical interactions and protection efficiency of these compounds (Mashuga et al., 2017); (Olasunkanmi et al., 2018).

Metal-Coordination and Self-Assembly

- Research has shown the metal-coordinating ability of 3,6-di(pyridin-2-yl)pyridazines, enabling the self-assembly into metal complexes with copper(I) or silver(I) ions (Hoogenboom et al., 2006).

Water Oxidation Catalysts

- Dinuclear complexes involving pyridazine derivatives have been studied for their ability to catalyze water oxidation, demonstrating the potential of these compounds in catalysis (Zong & Thummel, 2005).

Synthetic Chemistry

- Pyridazine derivatives, including the 6-chloro variant, have been synthesized and employed as intermediates in various chemical reactions, contributing to the advancement of synthetic chemistry (Johnston et al., 2008).

properties

IUPAC Name |

6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-9-4-5-10(15)14(13-9)7-8-3-1-2-6-12-8/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKOWYFCTDXUSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C(=O)C=CC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B2705825.png)

![2-(Methylthio)-5-nitrobenzo[d]thiazole](/img/structure/B2705828.png)

![(E)-methyl 5-methyl-2-(methylthio)-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2705829.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2705831.png)

![Sodium;2,2-difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetate](/img/structure/B2705833.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2705834.png)

![2-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2705835.png)

![3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2705838.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2705844.png)

![benzo[d]thiazol-6-yl(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2705845.png)